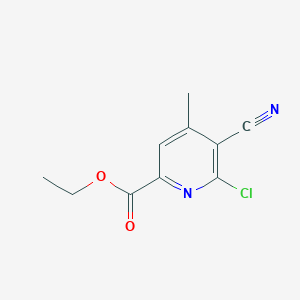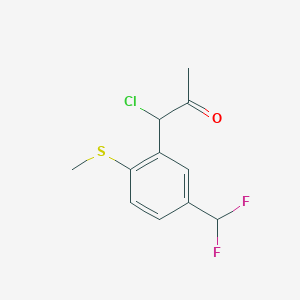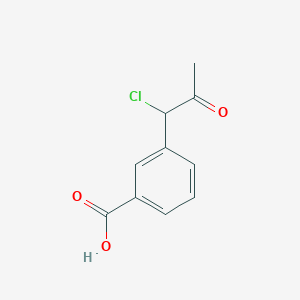
1-(3-Carboxyphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxylic acid group, a phenyl ring, and a chloropropanone moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxyphenyl)-1-chloropropan-2-one typically involves the reaction of 3-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by a chlorination step. The general reaction conditions include:
Reagents: 3-carboxybenzaldehyde, chloroacetone, acid catalyst (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-(3-Carboxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amines or thioethers
科学的研究の応用
1-(3-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Carboxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and functions.
類似化合物との比較
Similar Compounds
1-(3-Carboxyphenyl)-2-chloropropan-1-one: Similar structure but with the chlorine atom on a different carbon.
1-(3-Carboxyphenyl)-1-bromopropan-2-one: Bromine instead of chlorine.
1-(3-Carboxyphenyl)-1-hydroxypropan-2-one: Hydroxyl group instead of chlorine.
Uniqueness
1-(3-Carboxyphenyl)-1-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential biological activity. The presence of both a carboxylic acid and a chloropropanone moiety allows for diverse chemical transformations and applications.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
3-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-3-2-4-8(5-7)10(13)14/h2-5,9H,1H3,(H,13,14) |
InChIキー |
HGBIDTCKRIWBFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


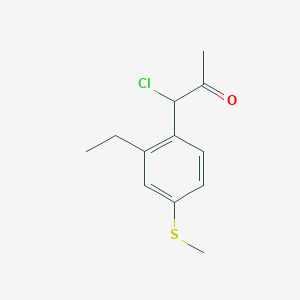

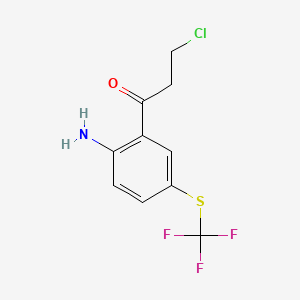
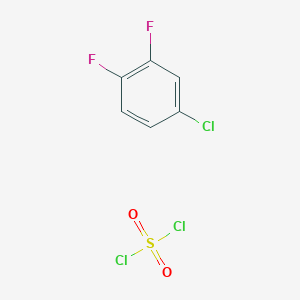
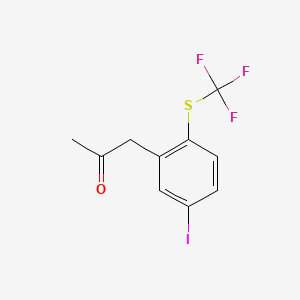
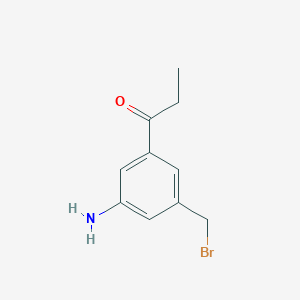
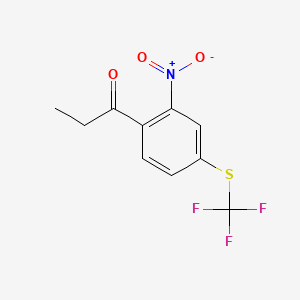

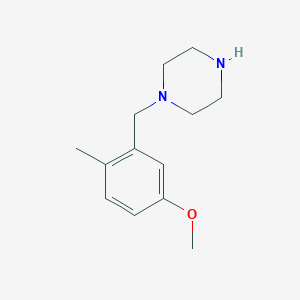
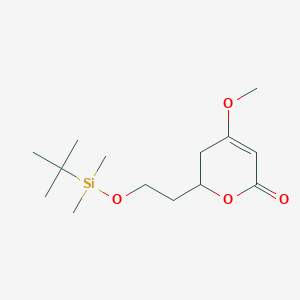
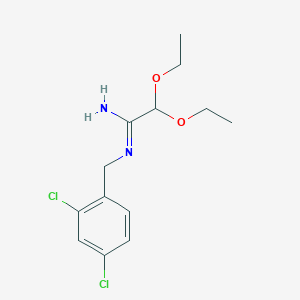
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
